molecular formula C17H13ClN2O3 B5793840 N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Cat. No.: B5793840
M. Wt: 328.7 g/mol
InChI Key: QDUIQKGMTMUOBL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as CLPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CLPA is a small molecule that belongs to the class of acrylamides and is synthesized through a simple chemical reaction. In

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and metastasis. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments include its low cost, easy availability, and simple synthesis method. This compound also exhibits high stability and can be stored for long periods without degradation. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One direction is to explore the potential use of this compound as a drug delivery system for cancer therapy. Another direction is to investigate the mechanism of action of this compound in more detail to understand its anticancer and anti-inflammatory properties. Additionally, further research is needed to evaluate the safety and toxicity of this compound in vivo and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid to obtain the intermediate product, which is then reacted with acrylonitrile in the presence of potassium carbonate and DMF to produce this compound. The reaction is carried out at a temperature of 80-90°C under nitrogen atmosphere for 24 hours. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also has the potential to be used as a drug delivery system due to its ability to target cancer cells selectively. In agriculture, this compound has been found to have herbicidal and insecticidal properties and can be used as a biopesticide. In material science, this compound has been used as a monomer for the synthesis of various polymers and copolymers.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(5-6-15(16)21)7-12(10-19)17(22)20-14-4-2-3-13(18)9-14/h2-9,21H,1H3,(H,20,22)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIQKGMTMUOBL-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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